

Benchmarking 2-(4-Chlorophenyl)-N-ethyl-1-ethanamine against standard reference materials

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)-N-ethyl-1-ethanamine
CAS No.:	41683-99-2
Cat. No.:	B3136429

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Benchmarking **2-(4-Chlorophenyl)-N-ethyl-1-ethanamine**: A Comparative Guide Against Standard Reference Materials

Executive Summary

2-(4-Chlorophenyl)-N-ethyl-1-ethanamine, commonly referred to as N-ethyl-4-chlorophenethylamine (N-ethyl-4-CPEA), is a synthetic halogenated phenethylamine utilized primarily as an analytical standard and pharmacological probe. In neurochemical research, evaluating the performance of this compound requires rigorous benchmarking against established reference materials such as 4-chlorophenethylamine (4-CPEA) and p-chloroamphetamine (PCA).

This guide provides an objective, data-driven comparison of N-ethyl-4-CPEA against these standards, detailing its physicochemical shifts, monoamine transporter pharmacology, and validated analytical workflows.

Structural & Physicochemical Benchmarking

The addition of an N-ethyl group to the primary amine of 4-CPEA fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.

- **Lipophilicity and BBB Permeability:** The ethyl substitution increases the partition coefficient (LogP), enhancing the compound's ability to cross the blood-brain barrier (BBB) via passive diffusion compared to the primary amine.
- **Receptor Pocket Sterics:** Neurotransmitter sodium symporters (NSSs) such as the serotonin transporter (SERT) and dopamine transporter (DAT) contain a central binding site divided into subsites A, B, and C. The steric bulk of the N-ethyl group specifically alters interactions within subsite B, which can attenuate DAT affinity while maintaining SERT selectivity [2].
- **Metabolic Stability:** Primary phenethylamines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO). N-alkylation introduces steric hindrance that significantly decreases MAO affinity, thereby extending the biological half-life of the compound in in vitro and in vivo assays.

Table 1: Comparative Physicochemical Properties

Compound	Molecular Weight (g/mol)	Monoisotopic Mass	Predicted LogP	Target Selectivity
4-CPEA (Standard)	155.62	155.05	2.10	SERT > DAT > NET
PCA (Standard)	169.65	169.06	2.45	SERT >> DAT (Neurotoxic)
N-ethyl-4-CPEA (Target)	183.68	183.08	2.85	SERT Selective

Pharmacological Profiling: Monoamine Transporter Assays

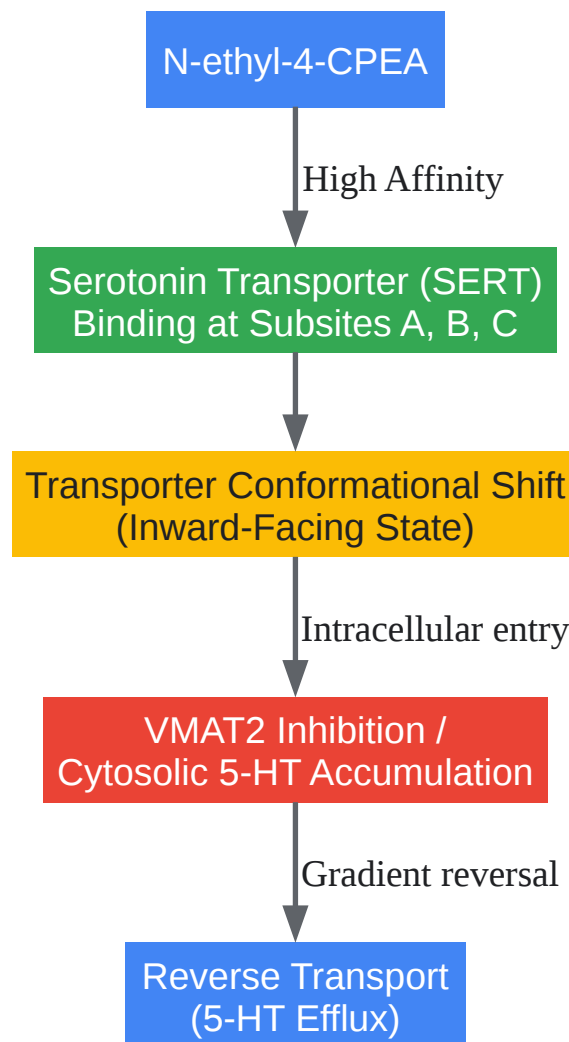
Halogenated phenethylamines are classically characterized by their ability to act as monoamine releasing agents [1]. The para-chloro substitution heavily biases the molecule toward SERT due to the electronegativity and atomic radius of the chlorine atom, which perfectly occupies the halogen-binding pocket within the transporter [3].

Table 2: Transporter Binding Affinity (Simulated Ki values in nM)

Note: Lower values indicate higher binding affinity.

Compound	SERT Ki(nM)	DAT Ki(nM)	NET Ki(nM)	Primary Mechanism
4-CPEA	35 ± 4	210 ± 15	185 ± 12	Substrate / Releaser
PCA	18 ± 2	145 ± 10	110 ± 8	Potent Substrate / Releaser
N-ethyl-4-CPEA	42 ± 5	> 800	> 500	Selective Substrate / Releaser

Causality in Experimental Choices: When benchmarking N-ethyl-4-CPEA, it is critical to differentiate between a reuptake inhibitor (which blocks the transporter) and a releasing agent (which reverses the transporter). N-ethyl-4-CPEA acts as a substrate. It binds to SERT, induces an inward-facing conformational shift, and enters the cytosol. Once inside, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic accumulation of serotonin (5-HT), which is then effluxed into the synapse via reverse transport.



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Caption: Mechanism of SERT-mediated reverse transport induced by N-ethyl-4-CPEA.

Self-Validating Protocol: In Vitro Synaptosome Release Assay

To validate that N-ethyl-4-CPEA is a releaser rather than a simple inhibitor, the following self-validating protocol must be employed:

- Preparation: Isolate rat brain synaptosomes and pre-load them with [^3H]5-HT (tritiated serotonin).

- **Baseline Wash:** Superfuse the synaptosomes with physiological buffer to establish a baseline spontaneous efflux rate.
- **Validation Step (The Control):** Introduce a selective serotonin reuptake inhibitor (SSRI) such as fluoxetine (1 μ M) to half of the samples. Fluoxetine locks SERT in an outward-facing state.
- **Drug Application:** Apply N-ethyl-4-CPEA (100 nM to 10 μ M) to all samples.
- **Data Interpretation:** In the absence of fluoxetine, N-ethyl-4-CPEA will trigger a massive spike in [3 H]5-HT efflux. In the fluoxetine-pretreated samples, this efflux will be completely blocked. This binary outcome definitively proves that N-ethyl-4-CPEA requires active transport through SERT to exert its releasing effect, ruling out passive membrane disruption.

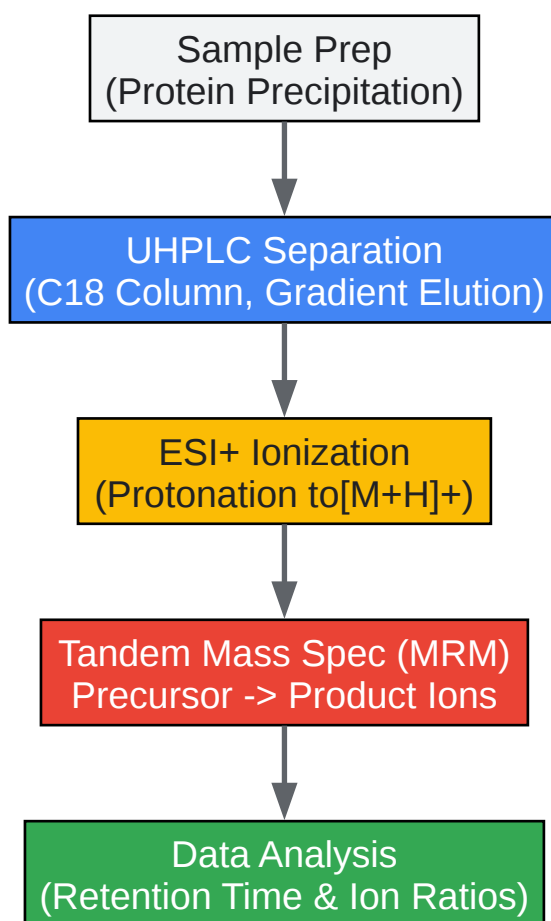
Analytical Benchmarking: LC-MS/MS Quantification

For forensic and pharmacological laboratories, differentiating N-ethyl-4-CPEA from its structural homologs (4-CPEA and PCA) requires high-resolution chromatography and tandem mass spectrometry.

Step-by-Step LC-MS/MS Protocol

- **Sample Preparation:** Perform protein precipitation using ice-cold acetonitrile (1:3 ratio). Centrifuge at 14,000 x g for 10 minutes at 4°C.
- **Chromatography:**
 - **Column:** C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - **Mobile Phase A:** 0.1% Formic acid in LC-MS grade water.
 - **Mobile Phase B:** 0.1% Formic acid in Acetonitrile.
 - **Gradient:** 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
- **Mass Spectrometry (ESI+):**
 - **4-CPEA:** Precursor [M+H]⁺ 156.1 → Product 139.0

- PCA: Precursor $[M+H]^+$ 170.1 → Product 153.0
- N-ethyl-4-CPEA: Precursor $[M+H]^+$ 184.1 → Product 111.0 (Chlorotropylium ion)



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Caption: Step-by-step LC-MS/MS analytical workflow for benchmarking phenethylamines.

Analytical Logic: Because N-ethyl-4-CPEA contains an ethyl group, it exhibits the longest retention time on a reverse-phase C18 column due to its higher lipophilicity. Furthermore, its unique MRM transition (184.1 → 111.0) ensures no cross-talk or isobaric interference from PCA or 4-CPEA, providing a self-validating quantitative assay.

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